5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. This compound is characterized by its unique structural features, including a trifluoromethyl group and a hydrazide functional group. It is primarily studied for its potential applications in medicinal chemistry and biological research.
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of bioactive small molecules, making it significant in pharmacological studies.
The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide typically involves several steps:
The reactions often require strong bases such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product. Optimization of reaction conditions is crucial to maximize yield and purity.
The molecular structure of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide features a tetrahydropyrimidine ring with specific substituents:
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide can undergo various chemical reactions:
Common reagents for these reactions include:
Control over reaction conditions such as temperature and atmosphere is essential to prevent unwanted side reactions.
The mechanism of action for 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide involves its interaction with specific molecular targets within biological systems:
The physical properties of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide include:
The chemical properties are influenced by the presence of functional groups:
The compound has several significant applications in scientific research:
Pyrazolo[1,5-a]pyrimidine represents a bicyclic nitrogen-rich heterocyclic system where a pyrazole ring is fused with a pyrimidine moiety. This scaffold exhibits remarkable structural versatility, enabling diverse interactions with biological targets. The partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine variant of this compound features reduced planarity, enhancing its ability to engage with deep hydrophobic pockets in enzymes and receptors inaccessible to planar aromatics [7] [8]. The proton-accepting nitrogen atoms (N1, N4, N7) facilitate hydrogen bonding with biological targets, while the fused ring system provides a stable platform for functional group display. These attributes explain its prevalence in pharmaceuticals targeting kinases, GPCRs, and microbial enzymes, with over 30 clinical candidates containing this core reported since 2010 [7].
The −CF₃ group at the 7-position of this pyrazolopyrimidine derivative is a strategic design element that profoundly influences molecular properties. This substituent enhances membrane permeability by increasing lipophilicity (measured logP increases by ~1.0 unit versus methyl analogues) while maintaining metabolic stability through strong C-F bonds that resist oxidative cleavage [1] [8]. The trifluoromethyl group's electron-withdrawing nature (−I effect) modulates the electron density of the entire fused ring system, increasing electrophilicity at adjacent reaction centers by 30-50% compared to non-fluorinated analogues. This electronic perturbation enhances binding interactions with target proteins through orthogonal dipole moments and fluorine-specific contacts, including CF···CO backbone dipolar interactions and CF···H-N hydrogen bonds that contribute ~0.8-1.5 kcal/mol binding energy per interaction [1].
The carbohydrazide moiety (−CONHNH₂) at position 3 serves as a versatile pharmacophore with dual functionality in molecular recognition. First, it acts as a hydrogen-bonding anchor, with the carbonyl oxygen serving as a H-bond acceptor (δ⁻ = 0.46) and both NH groups functioning as H-bond donors (δ⁺ = 0.32-0.38), enabling interactions with complementary residues in enzyme active sites [2] [6]. Second, this group provides a synthetic handle for derivatization into hydrazones, azoles, and other nitrogen-containing heterocycles, expanding molecular diversity. The carbohydrazide significantly enhances water solubility (by 15-20× versus carboxylic acid analogues) due to its zwitterionic character in physiological pH, improving bioavailability parameters. This functionality is crucial for compounds targeting metalloenzymes, where the CONHNH₂ group can coordinate catalytic metal ions through its carbonyl oxygen and terminal nitrogen [6].
The strategic integration of the trifluoromethyl group and carbohydrazide functionality on the pyrazolopyrimidine scaffold creates a multimodal pharmacophore with hypothesized activity across therapeutic domains. In silico docking studies predict nanomolar affinity for casein kinase 1 (CK1) isoforms due to simultaneous hydrophobic interactions (via −CF₃), hydrogen bonding (via CONHNH₂), and π-cation stacking with catalytic lysine residues [7]. The compound's electronic profile suggests antimicrobial potential through inhibition of DNA gyrase ATP-binding sites, as demonstrated by structurally similar fluoroquinolone hybrids [8]. Additionally, the carbohydrazide's metal-chelating capability indicates possible applications in antitubercular agents targeting metallo-β-lactamases. These hypotheses are supported by bioactivity data from analogues like 5-(4-methoxyphenyl)-7-(trifluoromethyl)-N′-[(Z)-{3-[(2,3,4-trifluorophenoxy)methyl]phenyl}methylene]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide, which shows picomolar CK1δ inhibition [4].
This review systematically addresses four research objectives: (1) Analyze structure-activity relationships through computational and experimental studies of the core scaffold; (2) Evaluate synthetic methodologies for constructing the tetrahydropyrazolo[1,5-a]pyrimidine core with regioselective functionalization; (3) Characterize physicochemical properties governing bioavailability and target engagement; (4) Assess therapeutic potential across neurological, oncological, and infectious disease models based on emerging preclinical data. The scope encompasses molecular design principles, synthetic accessibility, and pharmacological profiling while excluding formulation-specific or clinical safety assessments.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: